BenchChemオンラインストアへようこそ!

MIVACURIUM CHLORIDE

Neuromuscular Blockade Recovery Index Anesthesiology

Procure this short-acting, nondepolarizing neuromuscular blocker for your research. Its rapid and predictable recovery—2-3 times faster than intermediate-acting alternatives—is ideal for studies on synaptic physiology and novel reversal agents. Hydrolysis by plasma cholinesterase ensures a stable recovery index, eliminating accumulation and allowing efficient, repeatable protocols. This compound optimizes workflow for experiments and procedures requiring transient, controlled muscle relaxation.

Molecular Formula C28H40NO7+
Molecular Weight 502.6 g/mol
Cat. No. B8065931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIVACURIUM CHLORIDE
Molecular FormulaC28H40NO7+
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C
InChIInChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1
InChIKeyWWTRZMVMQNBCBQ-DMDVIOLWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mivacurium Chloride: A Short-Acting, Nondepolarizing Neuromuscular Blocker for Scientific Research and Clinical Procurement


Mivacurium Chloride is a short-acting, nondepolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class [1]. Its mechanism of action involves competitive antagonism of acetylcholine at postsynaptic nicotinic receptors on the motor end-plate, leading to skeletal muscle relaxation [2]. A defining characteristic is its rapid enzymatic degradation by plasma cholinesterase (pseudocholinesterase), which underpins its uniquely short duration of action among nondepolarizing agents [3]. This property renders it a critical tool in settings requiring brief, yet profound, muscle relaxation without the depolarizing effects of succinylcholine [4].

Why Mivacurium Chloride Cannot Be Simply Substituted by Other Neuromuscular Blockers


The neuromuscular blocker market comprises several nondepolarizing agents, but substitution among them is clinically and experimentally unsound due to divergent pharmacokinetic and pharmacodynamic profiles. Mivacurium's unique dependence on plasma cholinesterase for its rapid inactivation distinguishes it fundamentally from intermediate- or long-acting agents that rely on hepatic metabolism (e.g., vecuronium, rocuronium) or Hofmann elimination (e.g., atracurium, cisatracurium) [1]. Consequently, mivacurium provides a recovery profile that is 2-3 times faster than its intermediate-acting comparators, a difference that directly impacts experimental design and patient throughput [2]. Substituting with a longer-acting agent negates the critical advantage of rapid, spontaneous recovery, which is essential for short-duration procedures and research models [3]. Therefore, selection is not based on class membership but on the specific, quantifiable temporal advantages of mivacurium.

Mivacurium Chloride: Quantifiable Differentiation from Key Comparators in Neuromuscular Blockade


Comparative Recovery Speed: Mivacurium vs. Intermediate-Acting Agents (Rocuronium, Vecuronium)

Mivacurium demonstrates significantly faster spontaneous recovery from neuromuscular blockade compared to the intermediate-acting agents rocuronium and vecuronium. In a direct head-to-head clinical study using 2xED90 doses, mivacurium's clinical duration and recovery index were substantially shorter [1]. This rapid recovery profile translates to reduced procedural time and lower requirement for pharmacological reversal agents, which is a key differentiator for procurement in settings focused on efficiency [2].

Neuromuscular Blockade Recovery Index Anesthesiology

Enzymatic Hydrolysis Rate: Mivacurium vs. Succinylcholine In Vitro

The rapid clinical recovery of mivacurium is directly attributable to its high rate of hydrolysis by purified human plasma cholinesterase. In vitro experiments have quantified this rate relative to succinylcholine, the archetypal short-acting depolarizing agent [1]. Mivacurium is metabolized at a rate approaching that of succinylcholine, explaining its uniquely short duration of action within the nondepolarizing class, while avoiding the depolarizing side-effect profile [2].

Enzymology Pharmacokinetics Plasma Cholinesterase

Dose-Response Stability: Mivacurium's Recovery Index Is Largely Dose-Independent

Unlike many neuromuscular blockers where increasing dosage leads to significantly prolonged recovery, mivacurium demonstrates a dose-independent recovery profile. A foundational study showed that increasing the dose from 0.10 mg/kg to 0.25 mg/kg resulted in only a 24% increase in duration of action, while the recovery index remained unchanged [1]. This behavior is consistent across doses and supports predictable and flexible control of neuromuscular blockade duration, which is a class-level inference based on its unique metabolic pathway [2].

Pharmacodynamics Dose-Response Recovery Index

Neuromuscular Blockade in Renal Impairment: Mivacurium vs. Class Baseline

While elimination of many neuromuscular blockers is prolonged in renal failure, mivacurium's primary dependence on plasma cholinesterase suggests a more favorable profile. A study in patients with chronic renal failure undergoing kidney transplantation reported a clinical duration of 16.21 ± 2.52 minutes for mivacurium 0.2 mg/kg [1]. This duration is only modestly prolonged compared to healthy patients, representing a class-level advantage over agents like rocuronium or vecuronium, whose durations can be substantially extended in renal impairment [2]. This makes mivacurium a procurable option for research and use in renally compromised models or patients.

Renal Failure Pharmacokinetics Special Populations

Reversal Efficiency: Mivacurium Antagonism with Neostigmine Compared to Succinylcholine

While spontaneous recovery is rapid, mivacurium-induced block can be effectively reversed. A study comparing mivacurium (0.15 mg/kg) and succinylcholine (1 mg/kg) found that after administering neostigmine at 25% recovery, the recovery index of mivacurium was accelerated to a value statistically similar to that of succinylcholine's spontaneous recovery [1]. This demonstrates that even when reversal is indicated, mivacurium's block is highly amenable to pharmacological antagonism, providing an added layer of control without the complications associated with reversing depolarizing agents [2].

Reversal Agents Pharmacodynamics Anesthesia Management

Optimizing Mivacurium Chloride Procurement for High-Value Research and Clinical Applications


Anesthesia for Short-Duration Elective Procedures and Day-Case Surgery

Based on its clinical duration of 13-15 minutes and recovery index of approximately 6 minutes following a standard intubating dose, mivacurium is the optimal nondepolarizing neuromuscular blocker for procedures lasting 15-60 minutes [1]. Its use in day-case surgeries (e.g., ophthalmological, ENT, or minor orthopedic procedures) significantly reduces post-anesthesia recovery time, facilitates faster patient discharge, and improves operating room turnover efficiency compared to intermediate-acting alternatives like rocuronium or vecuronium, whose durations are 2-3 times longer [2].

Neuromuscular Research Requiring Rapid and Predictable Block Reversal

For scientific studies investigating neuromuscular transmission, synaptic physiology, or the pharmacodynamics of new reversal agents, mivacurium provides a valuable tool. Its rapid and consistent spontaneous recovery, as evidenced by a stable 5-95% recovery index of 13-15 minutes across doses, allows for efficient study design with multiple interventions in a single preparation [3]. Furthermore, its block is highly amenable to reversal with standard cholinesterase inhibitors, as demonstrated by a reversal-accelerated recovery index of 4.5 minutes, which is comparable to succinylcholine's spontaneous recovery [4]. This dual-action profile (spontaneous and facilitated recovery) makes it a versatile agent in experimental pharmacology.

Pediatric Anesthesia and Research Models for Brief Neuromuscular Blockade

Mivacurium's short duration and favorable recovery profile are particularly advantageous in pediatric populations. Evidence from studies in children shows that a 0.2 mg/kg dose provides excellent intubating conditions with rapid spontaneous recovery, and importantly, the recovery index (25-75% recovery) is approximately 5.4 minutes, which is even shorter than in adults [5]. This rapid offset reduces the risk of prolonged residual paralysis in a vulnerable population, making it a preferred agent in pediatric anesthesia and a key compound for procurement in children's hospitals and pediatric research facilities [6].

Controlled Mechanical Ventilation in Research and ICU Settings with Emphasis on Rapid Weaning

In intensive care unit (ICU) research models or in clinical scenarios where short-term controlled ventilation is required, mivacurium's unique pharmacokinetics offer a distinct advantage. Its lack of dose-dependent accumulation and rapid clearance via plasma cholinesterase means that neuromuscular function can be restored predictably and quickly upon discontinuation of an infusion [7]. This property is critical for protocols that require repeated assessment of neuromuscular function or for facilitating early weaning from mechanical ventilation, thereby minimizing ICU length of stay and associated morbidities when compared to agents with context-sensitive half-times like vecuronium [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIVACURIUM CHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.